![molecular formula C8H8INO2 B1428917 Methyl 5-amino-2-iodobenzoate CAS No. 1065102-79-5](/img/structure/B1428917.png)
Methyl 5-amino-2-iodobenzoate
Overview
Description
Methyl 5-amino-2-iodobenzoate is an organic compound with the chemical formula C8H8INO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 5-position and an iodine atom at the 2-position. This compound appears as a solid with a white to off-white color and has no distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-iodobenzoate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 5-amino-2-benzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 5-amino-2-aminobenzoate.
Oxidation: Methyl 5-nitro-2-iodobenzoate.
Scientific Research Applications
Medicinal Chemistry
Application Summary:
Methyl 5-amino-2-iodobenzoate serves as a precursor in the synthesis of pharmaceutical compounds. Its reactivity allows for the introduction of pharmacophores into drug molecules, making it valuable in drug development.
Methods and Procedures:
- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution to introduce therapeutic moieties.
- Synthesis of Heterocycles: It is used in the synthesis of heterocyclic compounds that are core structures in many drugs.
Results and Outcomes:
The synthesized drug candidates are subjected to bioassays to determine their efficacy and potency. The compound plays a crucial role in creating new treatments for various diseases.
Analytical Chemistry
Application Summary:
In analytical chemistry, this compound is utilized as a standard or reagent in various analytical methods, including mass spectrometry and chromatography.
Methods and Procedures:
- Calibration of Instruments: It serves as a reference compound to calibrate analytical instruments.
- Chemical Assays: The compound may be used as a reactant in chemical assays or as a component in dye synthesis for visualization.
Results and Outcomes:
Its use enhances the accuracy and precision of measurements, ensuring reliable analytical results across laboratories.
Biochemistry
Application Summary:
this compound is employed in biochemistry to study enzyme-substrate interactions and as a moiety in probes that bind to biomolecules.
Methods and Procedures:
- Fluorescent Tagging: The compound can be tagged with fluorescent groups to trace interactions within biochemical systems.
- Enzymatic Reactions: It serves as a substrate for various enzymatic reactions.
Results and Outcomes:
Experiments using this compound provide insights into biochemical pathways and mechanisms, aiding in the understanding of biological processes at the molecular level.
Material Science
Application Summary:
In material science, this compound is used to develop materials with specific electronic or photonic properties.
Methods and Procedures:
- Polymerization: The compound can be polymerized or added to monomers to create materials with desired properties.
- Thin Film Fabrication: Techniques like spin-coating or vapor deposition are employed to fabricate thin films incorporating this compound.
Results and Outcomes:
The resulting materials often exhibit enhanced performance or novel functionalities, making them suitable for applications in electronic devices.
Environmental Science
Application Summary:
this compound is studied for its behavior and impact on ecosystems, particularly regarding its degradation and potential toxicity.
Methods and Procedures:
- Simulated Environmental Systems: The compound is introduced into controlled environments to study its degradation over time.
- Analytical Monitoring: Various analytical methods are used to track its concentration and assess bioaccumulation.
Results and Outcomes:
Findings from these studies contribute to understanding environmental risks associated with organic compounds, informing regulatory decisions for safer chemical practices.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-iodobenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-iodobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 5-nitro-2-iodobenzoate: Contains a nitro group instead of an amino group.
Methyl 5-amino-2-bromobenzoate: Contains a bromine atom instead of an iodine atom.
Uniqueness
Methyl 5-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring.
Biological Activity
Methyl 5-amino-2-iodobenzoate, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group and an iodine atom on the benzene ring, which contributes to its reactivity and biological properties. The synthesis typically involves the iodination of methyl 2-amino benzoate, followed by purification processes to obtain the desired compound in high yield.
Synthesis Overview
- Starting Material : Methyl 2-amino benzoate.
- Reagents : Iodine (I₂) and suitable solvents (e.g., DMF).
- Reaction Conditions : Typically performed under reflux conditions to facilitate iodination.
- Purification : Crystallization or chromatography to isolate pure this compound.
Biological Activity
The biological activity of this compound has been investigated through various studies, demonstrating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against several pathogenic organisms. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed a notable zone of inhibition, indicating effective antibacterial activity.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 10 |
Pseudomonas aeruginosa | 11 |
Table 1: Antimicrobial Activity of this compound
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have focused on its ability to induce apoptosis in cancer cell lines, particularly those dependent on anti-apoptotic proteins like Mcl-1 and Bfl-1.
A recent study demonstrated that compounds similar to this compound could effectively bind to these proteins, leading to increased cell death in lymphoma models. The binding affinities were measured using surface plasmon resonance (SPR), revealing a Ki value of approximately 100 nM for the dual inhibitors derived from this scaffold .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results confirmed its effectiveness as a potential therapeutic agent for treating infections caused by resistant bacterial strains. The compound's higher lipophilicity allowed it to permeate bacterial membranes more efficiently than traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving human lymphoma cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis pathways. The mechanism involved the downregulation of anti-apoptotic proteins, suggesting a dual-targeting effect that could be harnessed for therapeutic applications .
Properties
IUPAC Name |
methyl 5-amino-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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